N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
Description
N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound featuring an adamantane moiety, a pyrazole ring, and a nitro group
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-4-15(19-8-12-5-13(9-19)7-14(6-12)10-19)20-18(24)16-17(23(25)26)11(2)22(3)21-16/h12-15H,4-10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFUBEPUVGPTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C(=C4[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the alkylation of adamantane with propylene in the presence of acid catalysts.
Pyrazole Ring Formation: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitro Group Introduction: The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids.
Final Coupling: The final step involves coupling the adamantane derivative with the pyrazole ring under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or alkylation.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs due to its unique structural features.
Materials Science: The compound’s stability and rigidity make it suitable for use in the development of new materials, such as polymers and nanomaterials.
Biological Studies: It can be used to study the interactions of adamantane derivatives with biological systems, particularly in the context of drug delivery and molecular recognition.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions . The pyrazole ring can act as a ligand for metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Shares the adamantane moiety but lacks the pyrazole ring and nitro group.
1,3-Dehydroadamantane: Another adamantane derivative with different functional groups.
N-[1-(1-adamantyl)propyl]acetamide: Similar structure but with an acetamide group instead of the pyrazole ring.
Uniqueness
N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its combination of an adamantane moiety, a pyrazole ring, and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
